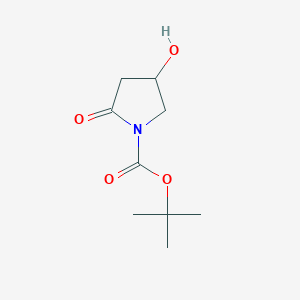

tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate

Description

tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate (CAS: 409341-03-3) is a pyrrolidine derivative featuring a hydroxyl group at the 4-position, a ketone at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in industrial and scientific research, particularly as a building block in organic synthesis and pharmaceutical intermediates . Its stereochemical variants, such as tert-butyl (4S)-4-hydroxy-2-oxopyrrolidine-1-carboxylate (CAS: 57615-05-1), highlight the importance of chirality in applications like asymmetric synthesis .

Properties

IUPAC Name |

tert-butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-6(11)4-7(10)12/h6,11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVYWSACSIYEDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409341-03-3 | |

| Record name | tert-butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities . These methods often utilize advanced equipment and techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used . These products can include various derivatives and intermediates that are useful in further chemical synthesis and research .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: CHNO

Molecular Weight: 227.29 g/mol

Physical Form: Solid (white to yellow powder)

The compound features a pyrrolidine ring with a hydroxyl group and a carboxylate moiety, which contributes to its unique reactivity and biological activity. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Medicinal Chemistry

tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate has been investigated for its potential therapeutic effects. Its structure resembles known pharmacophores, suggesting possible interactions with biological targets. Research indicates that it may exhibit:

- Antiviral Activity: Studies have shown that derivatives of pyrrolidine compounds can act as inhibitors of viral enzymes, such as neuraminidase, which is crucial for the replication of viruses like influenza .

- Enzyme Inhibition: The compound has been noted for its selective inhibition of cytochrome P450 enzymes, specifically CYP1A2, which plays a role in drug metabolism.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. Its utility in synthetic pathways includes:

- Synthesis of Amino Acids: It can be utilized to create α-amino acids through specific reactions that modify the pyrrolidine structure.

- Chiral Synthesis: The compound's chiral nature makes it valuable for synthesizing other chiral compounds, enhancing the efficiency and selectivity of chemical reactions.

Biological Studies

Research has highlighted the compound's role in biological mechanisms:

- Pathway Investigation: It is used as a tool compound to explore biological pathways involving pyrrolidine derivatives, contributing to the understanding of complex biological systems.

- Pharmacokinetics: The compound exhibits favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies.

Table 1: Comparison of Biological Activities

| Compound Type | Activity | Reference |

|---|---|---|

| Pyrrolidine Derivatives | Antiviral (neuraminidase inhibitor) | |

| Enzyme Inhibitors | CYP1A2 Inhibition | |

| Chiral Compounds | Synthesis of α-amino acids |

Table 2: Synthetic Routes

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Cyclization | N-boc-diallylamine with di-tert-butyl dicarbonate | High |

| Oxidation | Using potassium permanganate | Variable |

| Reduction | Lithium aluminum hydride | High |

Case Study 1: Antiviral Properties

In a study examining the antiviral properties of various pyrrolidine derivatives, this compound was found to inhibit influenza virus replication effectively. The mechanism involved blocking neuraminidase activity, leading to reduced viral spread in cell cultures.

Case Study 2: Enzyme Selectivity

Research focused on the selectivity of this compound demonstrated its ability to inhibit CYP1A2 without affecting other cytochrome P450 isoforms. This selectivity is crucial for minimizing potential drug-drug interactions in therapeutic applications.

Mechanism of Action

tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate can be compared with other similar compounds, such as this compound derivatives and analogs . These compounds may share similar chemical structures and properties but can differ in their specific applications and effects . The uniqueness of this compound lies in its specific chemical structure and the versatility it offers in various research and industrial applications .

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Functional Group Analysis

- Hydroxyl vs. Cyano Substitution: The hydroxyl group in the target compound (409341-03-3) facilitates hydrogen bonding, enhancing solubility in polar solvents and influencing crystallization behavior . In contrast, cyano-substituted analogues (e.g., 879687-92-0) exhibit increased electrophilicity, making them reactive toward nucleophiles in coupling reactions .

- Ring Size and Strain :

The piperidine derivative (914988-10-6) has a 6-membered ring, reducing ring strain compared to pyrrolidine-based compounds. This may improve metabolic stability in drug design .

Hydrogen Bonding and Crystallography

The hydroxyl group in the target compound participates in hydrogen-bonding networks, as described by graph set analysis . This property is critical in crystal engineering, where intermolecular interactions dictate packing efficiency and material properties. Cyano-substituted analogues lack this capability, relying instead on dipole-dipole interactions .

Biological Activity

tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₃N₁O₃

- Molecular Weight : 183.204 g/mol

- CAS Number : 141293-14-3

The presence of a chiral center in this compound contributes to its unique biological properties, enabling enantioselective interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind specific molecular targets such as enzymes or receptors. This binding can modulate their activity, influencing various biochemical pathways. The compound's chirality plays a crucial role in determining its interaction with these biological molecules, potentially leading to different pharmacological effects compared to its enantiomers or racemic mixtures.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Antiviral Activity :

- In studies focusing on inhibitors of influenza virus neuraminidase, compounds structurally similar to tert-butyl 4-hydroxy-2-oxopyrrolidine showed promising antiviral properties. The effectiveness was quantified using the MTT assay, which measures cell viability post-treatment .

- The 50% effective concentration (EC50) was calculated for various derivatives, establishing a baseline for their antiviral efficacy.

-

Potential as a Pharmaceutical Lead Compound :

- The compound may serve as a lead in developing new pharmaceuticals due to its structural similarity to known bioactive molecules. Its derivatives have been studied for their potential applications in treating various diseases.

-

Chiral Selectivity :

- The chiral nature of the compound allows for selective binding to biological targets, which is crucial in developing drugs with fewer side effects and improved efficacy.

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a study investigating novel inhibitors of influenza virus neuraminidase, this compound was tested alongside other compounds. The MTT assay indicated a significant reduction in cytopathogenic effects at varying concentrations, with an EC50 value established through regression analysis. This finding suggests the compound's potential as an antiviral agent .

Q & A

Q. What are the common synthetic routes for tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrrolidine derivatives and tert-butyl carbamate precursors. For example, cyclization of nitrogen-containing acetals under basic conditions (e.g., NaH or KOtBu) in solvents like THF or dichloromethane is a key step . Critical parameters include temperature control (0–25°C), stoichiometric ratios of reagents, and purification via column chromatography (e.g., using ethanol/chloroform gradients) to isolate intermediates . Optimization may involve adjusting base strength or solvent polarity to improve yield and reduce side reactions like over-oxidation .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:

- NMR : and NMR verify the pyrrolidine backbone, tert-butyl group (δ ~1.4 ppm for C(CH)), and carbonyl signals (δ ~170–175 ppm) .

- IR : Peaks at ~3300 cm (O–H stretch) and ~1680 cm (C=O) confirm functional groups .

- HRMS : Validates molecular weight and fragmentation patterns .

- HPLC : Quantifies purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., enzyme concentration, pH) or compound purity. To address this:

- Standardize Assays : Use validated protocols (e.g., BACE-1 inhibition assays with consistent substrate concentrations) and include positive controls (e.g., known inhibitors) .

- Statistical Analysis : Apply ANOVA or t-tests to compare replicates and identify outliers. For example, IC values should be reported with confidence intervals (e.g., 95% CI) .

- Structural Confirmation : Re-examine batch purity via X-ray crystallography or LC-MS to rule out degradation products .

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s hydroxyl/keto groups and enzyme active sites (e.g., BACE-1). Focus on hydrogen-bonding and steric complementarity .

- Kinetic Studies : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) by analyzing changes in and .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS) .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer :

- X-ray Diffraction : Grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane). Use SHELX or OLEX2 for structure refinement, focusing on resolving chiral centers (e.g., C2 and C4 positions) .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder or rotational flexibility in the tert-butyl group .

- Validation Tools : Cross-check with Flack parameter analysis to confirm absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.